1-(Chloroacetyl)azocane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

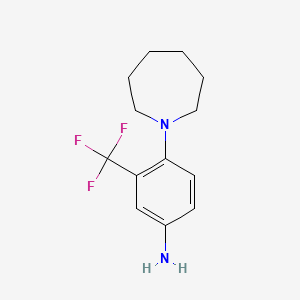

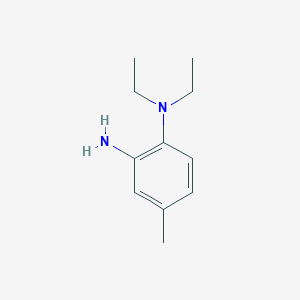

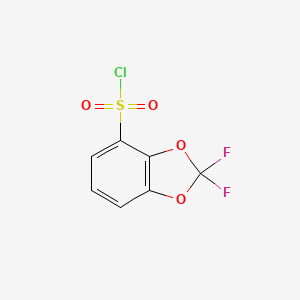

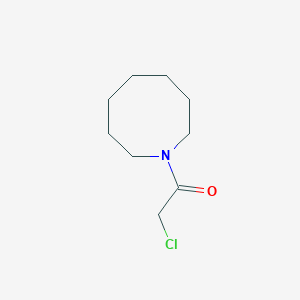

“1-(Chloroacetyl)azocane” is a chemical compound with the molecular formula C9H16ClNO . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 eight-membered ring, and 1 tertiary amide .

Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)azocane” includes an eight-membered ring and a tertiary amide . The average mass of the molecule is 189.682 Da, and the monoisotopic mass is 189.092041 Da .

Applications De Recherche Scientifique

Proteomics Research

1-(Chloroacetyl)azocane is utilized in proteomics research for the study of proteins and their functions. It serves as a biochemical tool for the modification of proteins, which can help in understanding protein interactions and dynamics within the cellular environment .

Antigen-Specific Cell Staining

This compound has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell staining . The chloroacetyl group modification on the substrate enhances its retention by forming a covalent bond with intracellular proteins, which is crucial for accurate and long-lasting cell labeling in immunological studies .

Suppression of Dissociation in Cell Staining

The chloroacetyl group in 1-(Chloroacetyl)azocane can suppress the dissociation of a fluorescent molecule from cells after staining. This property is significant for developing more stable and reliable cell staining methods, which are essential for various biological assays and diagnostic applications .

Biochemical Synthesis

1-(Chloroacetyl)azocane is involved in the synthesis of biologically relevant compounds, such as 1,2,3-triazoles . These triazoles have important applications in pharmaceutical chemistry, highlighting the role of 1-(Chloroacetyl)azocane in the development of new drugs and therapeutic agents .

Fluorescence Amplification

Researchers have developed a hydrolase-based fluorescence amplification method using 1-(Chloroacetyl)azocane. This method is used for labeling cells with fluorescent substrates, which is a critical technique for visualizing and tracking cellular processes in real-time .

Chemical Modification for Enhanced Substrate Retention

The chloroacetyl group in 1-(Chloroacetyl)azocane is also used to chemically modify substrates to enhance their retention in cells. This modification is beneficial for various biochemical assays that require the substrates to remain within the cells for extended periods .

Safety and Hazards

Orientations Futures

While specific future directions for “1-(Chloroacetyl)azocane” are not mentioned in the literature, research into similar compounds is ongoing. For example, the development of efficient, environmentally safe methods for the synthesis of biologically active compounds is a major goal in organic synthesis .

Propriétés

IUPAC Name |

1-(azocan-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHOJOCNQDXKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585352 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)azocane | |

CAS RN |

14368-26-4 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)